molecular formula C19H16ClF3N4OS B4575726 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea

Cat. No.: B4575726
M. Wt: 440.9 g/mol
InChI Key: DNSNQODXNJILBW-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea is a useful research compound. Its molecular formula is C19H16ClF3N4OS and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0685445 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thiourea derivatives have been synthesized and tested for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity have been identified. These compounds exhibit anticancer activity at low concentrations compared to reference drugs, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, with several derivatives displaying notable efficacy. This suggests the potential of thiourea derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antioxidant Activity

Thiourea derivatives have also been found to possess antioxidant activities. A study evaluating the antioxidant activity of benzothiazole-isothiourea derivatives in the context of acetaminophen toxicity showed that these compounds could inactivate reactive chemical species, indicating their potential as antioxidant agents (Cabrera-Pérez et al., 2016).

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been explored. For example, the synthesis of eperezolid-like molecules and their evaluation as antimicrobial agents have demonstrated high anti-Mycobacterium smegmatis activity, suggesting the utility of thiourea derivatives in addressing microbial infections (Yolal et al., 2012).

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4OS/c1-11-5-6-16(28-18(22)23)15(9-11)24-19(29)25-17-7-8-27(26-17)10-12-13(20)3-2-4-14(12)21/h2-9,18H,10H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNQODXNJILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea
Reactant of Route 5
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea
Reactant of Route 6
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea

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